(r)-4-Acetylthio-2-pyrrolidinone
Overview
Description
®-4-Acetylthio-2-pyrrolidinone is a chiral compound with a unique structure that includes a pyrrolidinone ring substituted with an acetylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Acetylthio-2-pyrrolidinone typically involves the reaction of ®-4-hydroxy-2-pyrrolidinone with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by an acetylthio group.
Industrial Production Methods: Industrial production of ®-4-Acetylthio-2-pyrrolidinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: ®-4-Acetylthio-2-pyrrolidinone can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the acetylthio moiety can yield alcohol derivatives.
Substitution: The acetylthio group can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Scientific Research Applications
®-4-Acetylthio-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-4-Acetylthio-2-pyrrolidinone involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(S)-4-Acetylthio-2-pyrrolidinone: The enantiomer of ®-4-Acetylthio-2-pyrrolidinone, with similar chemical properties but different biological activities.
4-Hydroxy-2-pyrrolidinone: The precursor in the synthesis of ®-4-Acetylthio-2-pyrrolidinone.
4-Acetylthio-2-pyrrolidinone: The racemic mixture of both enantiomers.
Uniqueness: ®-4-Acetylthio-2-pyrrolidinone is unique due to its chiral nature, which can lead to specific interactions with biological targets, making it a valuable compound in stereoselective synthesis and medicinal chemistry.
Properties
IUPAC Name |
S-[(3R)-5-oxopyrrolidin-3-yl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGMCMAJECIOHO-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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